molecular formula C17H15N3O3S B6509824 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-93-0

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B6509824
CAS No.: 896345-93-0
M. Wt: 341.4 g/mol
InChI Key: IBDIMCXGFFJBNO-UHFFFAOYSA-N
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Description

This compound (CAS 306978-85-8) belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused pyridine-triazine core. The structure includes a 9-methyl group and a 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl} substituent. While specific pharmacological data are unavailable, its structural features suggest relevance in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications, based on analogs .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-4-3-9-20-15(11)18-16(19-17(20)22)24-10-14(21)12-5-7-13(23-2)8-6-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIMCXGFFJBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has garnered attention in recent years due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C19_{19}H18_{18}N4_{4}O3_{3}S
Molecular Weight 398.43 g/mol
CAS Number 880279-88-9

This structure features a pyrido-triazine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant investigation into its effects on various cancer cell lines was conducted using the sulforhodamine B assay, which assesses cell viability and proliferation.

Case Study: Antitumor Activity Assessment

In a study published in the Journal of Organic and Pharmaceutical Chemistry, derivatives of similar compounds were synthesized and tested against multiple cancer cell lines, including:

  • Breast Cancer (MDA-MB-468)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The results indicated that modifications in the chemical structure could enhance antitumor activity. For instance, substituting certain groups on the triazine ring significantly improved efficacy against specific cancer types .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Research has shown that derivatives containing the methoxyphenyl group possess activity against various microbial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.

Summary of Antimicrobial Testing

A study evaluated the antimicrobial activity against several strains:

Microbial StrainActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliHigh Inhibition
Candida albicansLow Inhibition

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound has shown promise in inhibiting certain kinases involved in cancer progression.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Structural Variations in the 4H-Pyrido[1,2-a][1,3,5]Triazin-4-One Family

Key analogs differ in substituents at the 2-position (sulfanyl group) and methyl group placement (positions 7, 8, or 9). These modifications influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent at 2-Position Methyl Position Molecular Weight (g/mol) Key Properties
Target Compound (306978-85-8) 4-Methoxybenzylsulfanyl 9 ~340 (estimated) High lipophilicity; electron-donating group
A891148 (306978-80-3) Benzylsulfanyl 9 312.38 Moderate lipophilicity; no methoxy
A891152 (306978-83-6) 4-tert-Butylbenzylsulfanyl 9 368.50 High steric bulk; increased hydrophobicity
896346-47-7 2-(2,6-Dimethylmorpholino)-2-oxoethylsulfanyl 9 418.48 Enhanced solubility (morpholino group)
A891196 (306979-18-0) 3-Trifluoromethylbenzylsulfanyl 7 380.35 Electron-withdrawing; metabolic resistance

Electronic and Steric Effects

  • Steric Hindrance : The 4-tert-butyl group in A891152 introduces steric bulk, which may reduce binding affinity but improve metabolic stability .

Solubility and Bioavailability

  • The morpholino derivative (896346-47-7) exhibits improved aqueous solubility due to its polar tertiary amine, contrasting with the hydrophobic 4-methoxybenzyl group in the target compound .
  • Methyl position affects pharmacokinetics: 9-methyl derivatives (target compound, A891148) may exhibit better membrane permeability than 7-methyl analogs (A891196) .

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